molecular formula C18H20O7 B11049701 (3-Hydroxy-4-methoxyphenyl)(2,3,4,5-tetramethoxyphenyl)methanone

(3-Hydroxy-4-methoxyphenyl)(2,3,4,5-tetramethoxyphenyl)methanone

Cat. No.: B11049701
M. Wt: 348.3 g/mol
InChI Key: MKHNJSNSCKYEJF-UHFFFAOYSA-N
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Description

(3-Hydroxy-4-methoxyphenyl)(2,3,4,5-tetramethoxyphenyl)methanone is an organic compound with a complex structure that includes multiple methoxy and hydroxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Hydroxy-4-methoxyphenyl)(2,3,4,5-tetramethoxyphenyl)methanone can be achieved through the deprotection of a precursor compound, such as 3-[(tert-butyldimethylsilyl)oxy]-3’,4,4’,5’-tetramethoxybenzophenone. This reaction is typically carried out in tetrahydrofuran with 1 M tetrabutylammonium fluoride under an argon atmosphere for 15 minutes, yielding the desired product with an 83% yield .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger quantities of reagents, and implementing purification techniques suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(3-Hydroxy-4-methoxyphenyl)(2,3,4,5-tetramethoxyphenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The methoxy groups can be reduced to form hydroxyl groups.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups would yield ketones or aldehydes, while reduction of the methoxy groups would yield hydroxyl derivatives.

Scientific Research Applications

(3-Hydroxy-4-methoxyphenyl)(2,3,4,5-tetramethoxyphenyl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-Hydroxy-4-methoxyphenyl)(2,3,4,5-tetramethoxyphenyl)methanone is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (3-Hydroxy-4-methoxyphenyl)(2,3,4,5-tetramethoxyphenyl)methanone lies in its specific arrangement of methoxy and hydroxy groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C18H20O7

Molecular Weight

348.3 g/mol

IUPAC Name

(3-hydroxy-4-methoxyphenyl)-(2,3,4,5-tetramethoxyphenyl)methanone

InChI

InChI=1S/C18H20O7/c1-21-13-7-6-10(8-12(13)19)15(20)11-9-14(22-2)17(24-4)18(25-5)16(11)23-3/h6-9,19H,1-5H3

InChI Key

MKHNJSNSCKYEJF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=CC(=C(C(=C2OC)OC)OC)OC)O

Origin of Product

United States

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